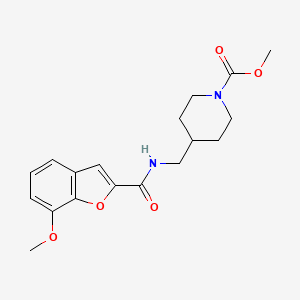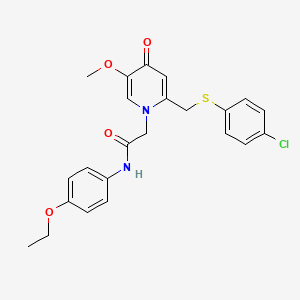
Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, which are part of the MBMC structure, has been a topic of interest in recent years . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Piperidines, another component of MBMC, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis
The molecular structure of MBMC is complex, comprising a benzofuran ring, a piperidine ring, and a carboxylate group. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds, a key component of MBMC, have been used in various chemical reactions . For instance, the 2-position of benzofuran may be unsubstituted, or substituted with various groups to enhance its antimicrobial activity . Piperidines have also been used in C-2 arylation through directed transition metal-catalyzed sp3 C-H activation .Scientific Research Applications
Oxindole Synthesis via Palladium-catalyzed C-H Functionalization
A study outlines the use of a compound similar to Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate in the synthesis of oxindoles through palladium-catalyzed C-H functionalization. This process leverages Buchwald's and Hartwig's methodologies, indicating its utility in medicinal chemistry synthesis, particularly as a serine palmitoyl transferase enzyme inhibitor, which is significant in various therapeutic areas (Magano, Kiser, Shine, & Chen, 2014).
Synthesis of Novel Anti-inflammatory and Analgesic Agents
Another research application involves the synthesis of novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds have been found to inhibit cyclooxygenase-1/2 (COX-1/2) effectively, highlighting their potential in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Alkoxycarbonylpiperidines in Palladium-catalyzed Aminocarbonylation
The compound's application extends to serving as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This study showcases its utility in synthesizing carboxamides and ketocarboxamides, providing insights into novel synthetic routes for complex organic molecules (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Potential Central Nervous System Agents
Research into the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents signifies another application domain. This study aimed at developing new compounds with potential antidepressant effects, contributing to the broader field of CNS pharmacology (Bauer et al., 1976).
Advanced Organic Syntheses
Further applications are seen in advanced organic syntheses, such as the development of novel esters of 4-amino-5-chloro-2-methoxybenzoic acid, showcasing potent agonistic and antagonistic activities for 5-HT4 receptors. These studies underline the compound's significance in synthesizing bioactive molecules with potential therapeutic applications (Yang et al., 1997).
Mechanism of Action
Target of Action
The primary targets of “Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate” are currently unknown. This compound is a derivative of benzofuran, which is known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways due to their diverse pharmacological activities
Result of Action
Benzofuran derivatives are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects
properties
IUPAC Name |
methyl 4-[[(7-methoxy-1-benzofuran-2-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-23-14-5-3-4-13-10-15(25-16(13)14)17(21)19-11-12-6-8-20(9-7-12)18(22)24-2/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZFUSDXEWWJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2464270.png)





![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-hydroxyethyl)hexanamide](/img/structure/B2464276.png)

![1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2464281.png)
![N-(2-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2464283.png)
![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone](/img/structure/B2464285.png)


